

An In-depth Technical Guide to the Keto-enol Tautomerism of Dibenzoylmethane

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Compound of Interest		
Compound Name:	Dibenzoylmethane	
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Introduction to Keto-Enol Tautomerism

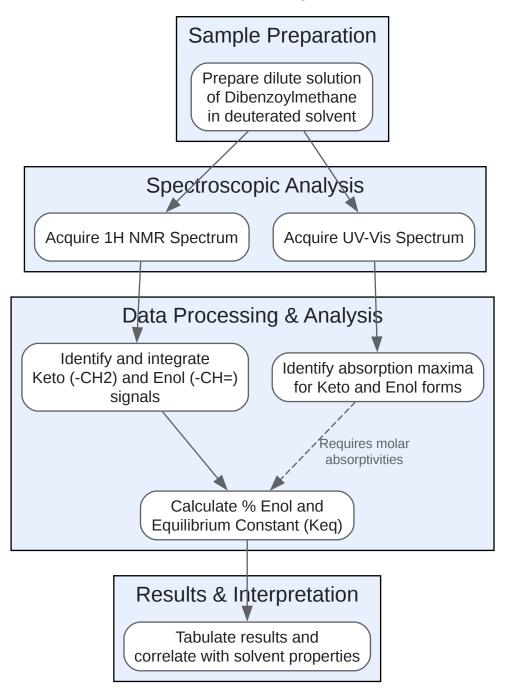
Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This equilibrium is a type of prototropic tautomerism, where the interconversion involves the movement of a proton and the shifting of bonding electrons. The keto and enol forms are true isomers that can be distinguished by spectroscopic methods. [1] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form. However, in β -dicarbonyl compounds like **dibenzoylmethane**, the enol form can be significantly stabilized, leading to a measurable equilibrium between the two tautomers. [1][3]

The Keto-Enol Equilibrium in Dibenzoylmethane

Dibenzoylmethane (1,3-diphenyl-1,3-propanedione) is a classic example of a β -diketone that exhibits significant keto-enol tautomerism. The presence of two phenyl groups influences the electronic properties and stability of both the keto and enol forms. The enol form is particularly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring, and by conjugation of the double bond with the phenyl rings.[1][4]



Workflow for Quantitative Analysis of Tautomerism



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